Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate
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Overview
Description
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H14F2N2O2 and a molecular weight of 256.25 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is substituted with amino and difluoro groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of 4-amino-3,3-difluoropyrrolidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-amino-3-fluoropyrrolidine-1-carboxylate
- Benzyl 4-amino-3,3-dichloropyrrolidine-1-carboxylate
- Benzyl 4-amino-3,3-dibromopyrrolidine-1-carboxylate
Uniqueness
Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is unique due to the presence of two fluorine atoms on the pyrrolidine ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different halogen substitutions .
Properties
Molecular Formula |
C12H14F2N2O2 |
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Molecular Weight |
256.25 g/mol |
IUPAC Name |
benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14F2N2O2/c13-12(14)8-16(6-10(12)15)11(17)18-7-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2 |
InChI Key |
MCHIRIYXRXLSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)N |
Origin of Product |
United States |
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